molecular formula C11H12O3 B3040330 Trans-3-Ethoxycinnamic Acid CAS No. 188545-72-4

Trans-3-Ethoxycinnamic Acid

Cat. No.: B3040330
CAS No.: 188545-72-4
M. Wt: 192.21 g/mol
InChI Key: DOEYODSOYOGJQH-VOTSOKGWSA-N
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Description

Trans-3-Ethoxycinnamic Acid (IUPAC name: (2E)-3-(3-ethoxyphenyl)prop-2-enoic acid) is a substituted cinnamic acid derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Its CAS registry number is 103986-73-8, and it is commercially available at high purity (99%) as a research chemical . Structurally, it features a trans-configuration (E-isomer) across the double bond of the propenoic acid moiety and an ethoxy (-OCH₂CH₃) substituent at the meta position (3-position) of the phenyl ring. This ethoxy group distinguishes it from other cinnamic acid analogs, influencing its physicochemical properties and reactivity.

Cinnamic acid derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and fragrances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEYODSOYOGJQH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-73-8
Record name 3-Ethoxycinnamic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-3-Ethoxycinnamic Acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl acetoacetate and 3-ethoxybenzaldehyde in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Trans-3-Ethoxycinnamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Applications

Antimicrobial Activity
TECA has been studied for its antimicrobial properties, particularly against pathogenic bacteria. Research indicates that similar compounds, like trans-cinnamic acid, can inhibit the Type III secretion system (T3SS) in gram-negative bacteria, which is crucial for their virulence. This suggests that TECA may possess comparable inhibitory effects on pathogenic bacteria, potentially serving as a basis for developing new antimicrobial agents .

Antioxidant Properties
Phenolic compounds, including derivatives of cinnamic acid, are known for their antioxidant capabilities. TECA's structure suggests it could scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that related compounds exhibit significant antioxidant activity, which could be beneficial in preventing diseases related to oxidative damage .

Anti-inflammatory Effects
TECA may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Pharmaceutical Applications

Drug Development
The unique properties of TECA make it a candidate for drug development. Its ability to inhibit specific biological pathways could lead to formulations targeting diseases such as cancer or bacterial infections. For instance, cinnamic acid derivatives have been investigated for their antiproliferative effects on cancer cells, suggesting that TECA could be explored in similar contexts .

Formulation Enhancements
TECA can be utilized as an excipient in pharmaceutical formulations due to its solubility and stability characteristics. Its incorporation into drug delivery systems may enhance the bioavailability of active pharmaceutical ingredients (APIs), leading to improved therapeutic outcomes.

Industrial Applications

Cosmetic Industry
In cosmetics, TECA is being researched for its potential as a skin-conditioning agent due to its antioxidant and anti-inflammatory properties. Its application in skincare products could help mitigate skin aging and protect against environmental damage.

Food Preservation
TECA's antimicrobial properties could also find applications in food preservation. The compound may be used as a natural preservative to extend the shelf life of food products by inhibiting microbial growth.

Study ReferenceApplicationFindings
AntimicrobialInhibition of T3SS genes in D. dadantii
AntioxidantSignificant free radical scavenging activity
Anti-inflammatoryModulation of inflammatory markers

Table 2: Pharmaceutical Applications of Trans-3-Ethoxycinnamic Acid

Application TypePotential UseEvidence
Drug DevelopmentAnticancer agentSimilar compounds show antiproliferative effects
Formulation EnhancementsImproved API bioavailabilityEnhances solubility and stability

Mechanism of Action

The mechanism of action of Trans-3-Ethoxycinnamic Acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Key Observations :

  • The ethoxy group increases molecular weight by 14.03 g/mol compared to the methoxy analog and 44.05 g/mol compared to the parent cinnamic acid.
  • Substituent bulkiness follows: Ethoxy > Methoxy > Hydroxyl > Hydrogen .

Physicochemical Properties

Data for key properties are summarized below:

Property trans-Cinnamic Acid trans-3-Methoxycinnamic Acid trans-3-Hydroxycinnamic Acid This compound
Melting Point (°C) 133 Not reported Not reported Not reported
Density (g/cm³) 1.248 Not reported Not reported Not reported
Water Solubility (20°C) 0.4 g/L Not reported Not reported Not reported
pKa 4.44 Not reported ~4.1 (estimated)* ~4.6 (estimated)*
Solubility in Organic Solvents High (ethanol, benzene) Likely similar to cinnamic acid Lower due to -OH polarity Higher than methoxy analog

Notes:

  • *Estimated pKa values based on substituent effects: Hydroxyl (-OH) is electron-withdrawing, lowering pKa (increased acidity). Methoxy/ethoxy are electron-donating via induction, raising pKa compared to hydroxyl .
  • Ethoxy’s larger size enhances lipophilicity, likely improving solubility in non-polar solvents compared to methoxy or hydroxyl analogs .

Chemical Reactivity and Acidity

  • Acidity : The parent trans-cinnamic acid has a pKa of 4.44 . The hydroxyl substituent in trans-3-Hydroxycinnamic Acid increases acidity (lower pKa) due to resonance stabilization of the conjugate base. In contrast, methoxy and ethoxy groups reduce acidity slightly (higher pKa) due to their electron-donating inductive effects .
  • Reactivity : Ethoxy’s steric bulk may hinder electrophilic substitution reactions at the phenyl ring compared to smaller substituents. Conversely, the ethoxy group can participate in ether-specific reactions (e.g., cleavage under acidic conditions) .

Data Tables

Table 1: Structural and Basic Properties

(See Section 2.1 for full table.)

Table 2: Comparative Physicochemical Data

(See Section 2.2 for full table.)

Biological Activity

Trans-3-Ethoxycinnamic Acid (TECA) is a compound structurally related to cinnamic acid, known for its diverse biological activities. This article explores the biological activity of TECA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

TECA is characterized by its ethoxy group at the 3-position of the cinnamic acid backbone. Its chemical formula is C11H12O3C_{11}H_{12}O_3, and it exhibits properties typical of phenolic compounds, including antioxidant activity.

Biological Activities

1. Antioxidant Activity

TECA has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity of TECA was assessed using various assays, including DPPH and ABTS radical scavenging tests.

2. Anti-inflammatory Effects

Research has shown that TECA exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines. In vitro studies demonstrated that TECA can reduce the expression of inflammatory markers such as IL-1β and TNF-α in macrophage cultures . This suggests a potential therapeutic application in inflammatory diseases.

3. Antimicrobial Activity

TECA has been evaluated for its antimicrobial properties against various pathogens. In one study, TECA exhibited inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent . The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.

The biological activities of TECA can be attributed to several mechanisms:

  • Free Radical Scavenging: TECA's phenolic structure allows it to donate hydrogen atoms to free radicals, neutralizing them.
  • Cytokine Modulation: By downregulating pro-inflammatory cytokines, TECA can mitigate inflammation.
  • Membrane Disruption: Its lipophilic nature enables TECA to integrate into microbial membranes, leading to increased permeability and cell death.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine modulation
AntimicrobialMembrane disruption

Case Study: Anti-inflammatory Effects in Animal Models

In a controlled study involving rats with induced inflammation, administration of TECA resulted in a significant reduction in swelling and pain compared to the control group. The study highlighted that TECA administration led to decreased levels of inflammatory cytokines in serum samples .

Clinical Implications

The promising biological activities of TECA suggest its potential use in nutraceutical applications and as a therapeutic agent for conditions such as arthritis, cardiovascular diseases, and infections. Further clinical trials are warranted to establish its efficacy and safety profile in humans.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for trans-3-Ethoxycinnamic Acid, and how can isomer purity be ensured?

  • Methodological Answer : Synthesis typically involves esterification of cinnamic acid derivatives or coupling reactions using ethoxy-group precursors. For example, trans-cinnamic acid derivatives (e.g., trans-3-Phenyl-2-propenoic acid) are synthesized via base-catalyzed esterification under controlled pH (4.44 at 25°C) to minimize byproducts . Purification via recrystallization (using ethanol or methanol) ensures isomer purity, with melting point validation (133–135°C) to confirm crystallinity . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying ethoxy-group incorporation and trans-configuration .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

PropertyValue/MethodReference
Melting Point133–135°C (validated via DSC)
Solubility0.4 g/L in water (20°C); soluble in ethanol, acetone
pKa~4.44 (determined via potentiometric titration)
StabilityHygroscopic; store at 2–8°C in airtight containers
Chromatographic techniques (HPLC with C18 columns) and UV-Vis spectroscopy (λmax ~273 nm in methanol) are recommended for purity assessment .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure: 1.3 hPa at 128°C) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. How can computational modeling optimize the design of experiments (DoE) for this compound bioactivity studies?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using software like GROMACS, parameterized with experimental pKa and logP data .
  • Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Statistical Tools : Employ response surface methodology (RSM) to optimize reaction conditions (e.g., temperature, solvent ratios) and minimize byproduct formation .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Variable Standardization : Control solvent polarity (e.g., DMSO vs. ethanol) and pH (3–4 in aqueous media), which significantly impact bioactivity .
  • Isomer Purity Validation : Use chiral HPLC or circular dichroism (CD) to confirm absence of cis-isomers, which may confound results .
  • Meta-Analysis : Apply weighted statistical models to aggregate data from multiple studies, accounting for methodological heterogeneity (e.g., cell line variability) .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via LC-MS .
  • Light Sensitivity : Conduct UV irradiation experiments (e.g., 254 nm for 24 hours) to evaluate photodegradation pathways .
  • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (2–8°C) .

Data Integrity and Reproducibility

Q. What documentation practices ensure reproducibility in this compound research?

  • Methodological Answer :

  • Lab Journals : Record reaction parameters (e.g., molar ratios, stirring time) and environmental conditions (humidity, temperature) .
  • Metadata Annotation : Tag spectral data (NMR, IR) with instrument settings (e.g., MHz, solvent peaks) .
  • Open Data Platforms : Deposit raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address discrepancies between experimental and computational data for this compound?

  • Methodological Answer :

  • Sensitivity Analysis : Identify force field parameters (e.g., atomic partial charges) that most affect MD simulation outcomes .
  • Experimental Validation : Re-run simulations with adjusted parameters and validate via spectroscopic or crystallographic data .
  • Error Propagation Reporting : Quantify uncertainties in computational models using Monte Carlo methods .

Ethical and Regulatory Considerations

Q. What ethical guidelines apply to publishing research on this compound?

  • Methodological Answer :

  • Data Transparency : Disclose all conflicts of interest and funding sources per ICMJE guidelines .
  • Ethical Review : For in vivo studies, submit protocols to institutional review boards (IRBs) to ensure compliance with animal welfare standards .
  • Plagiarism Checks : Use tools like iThenticate to verify originality before submission .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Trans-3-Ethoxycinnamic Acid
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